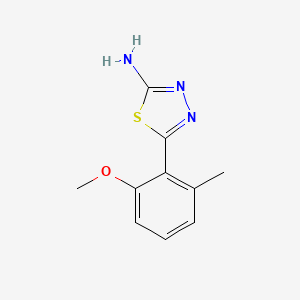
5-(2-Methoxy-6-methylphenyl)-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Methoxy-6-methylphenyl)-1,3,4-thiadiazol-2-amine: (MFCD22564135) is a chemical compound with a molecular formula of C10H11N3OS. It is a member of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Methoxy-6-methylphenyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions may vary depending on the specific reagents and solvents used, but common conditions include heating the reaction mixture to reflux temperatures for several hours .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 5-(2-Methoxy-6-methylphenyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: It can be reduced to form corresponding amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring can be modified with different substituents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring .
Scientific Research Applications
Chemistry: In chemistry, 5-(2-Methoxy-6-methylphenyl)-1,3,4-thiadiazol-2-amine is used as a building block for the synthesis of more complex molecules. It is also studied for its potential as a ligand in coordination chemistry .
Biology: In biological research, this compound is investigated for its potential antimicrobial, antifungal, and anticancer activities. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development .
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases. Its unique structure allows for the design of molecules with specific biological activities .
Industry: In the industrial sector, this compound is used in the development of new materials with desirable properties, such as improved thermal stability and conductivity .
Mechanism of Action
The mechanism of action of 5-(2-Methoxy-6-methylphenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
- 5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine
- 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine
- 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine
Comparison: Compared to its similar compounds, 5-(2-Methoxy-6-methylphenyl)-1,3,4-thiadiazol-2-amine exhibits unique properties due to the presence of both methoxy and methyl groups on the phenyl ring. These substituents can influence the compound’s reactivity, solubility, and biological activity, making it distinct from other thiadiazole derivatives .
Properties
Molecular Formula |
C10H11N3OS |
|---|---|
Molecular Weight |
221.28 g/mol |
IUPAC Name |
5-(2-methoxy-6-methylphenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C10H11N3OS/c1-6-4-3-5-7(14-2)8(6)9-12-13-10(11)15-9/h3-5H,1-2H3,(H2,11,13) |
InChI Key |
BRDFJURSKHNJFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OC)C2=NN=C(S2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















